

A Comparative Spectroscopic Guide to 4,6-Dimethylpyrimidine and Its Isomers

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Compound of Interest

Compound Name: 4,6-Dimethylpyrimidine

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This guide provides a detailed spectroscopic comparison of **4,6-dimethylpyrimidine** and its structural isomers: 2,4-dimethylpyrimidine, 2,5-dimethylpyrimidine, and 4,5-dimethylpyrimidine. The differentiation of these isomers is crucial in various fields, including medicinal chemistry and materials science, where precise structural confirmation is paramount. This document summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) to facilitate isomer identification. Detailed experimental protocols for these techniques are also provided.

Spectroscopic Data Comparison

The following tables present a summary of the available spectroscopic data for **4,6-dimethylpyrimidine** and its isomers. This side-by-side comparison is intended to highlight the distinct spectral features of each compound.

Table 1: ^1H NMR Spectroscopic Data

Compound	Solvent	H-2 Chemical Shift (δ , ppm)	H-4 Chemical Shift (δ , ppm)	H-5 Chemical Shift (δ , ppm)	H-6 Chemical Shift (δ , ppm)	Methyl Proton Chemical Shift (δ , ppm)
4,6-Dimethylpyrimidine	CDCl ₃	8.91 (s, 1H)	-	6.80 (s, 1H)	-	2.40 (s, 6H)
2,4-Dimethylpyrimidine	CDCl ₃	-	-	7.0 (d, 1H)	8.5 (d, 1H)	2.6 (s, 3H), 2.4 (s, 3H)
2,5-Dimethylpyrimidine	CDCl ₃	-	8.33 (s, 1H)	-	8.33 (s, 1H)	2.7 (s, 3H), 2.3 (s, 3H)
4,5-Dimethylpyrimidine	CDCl ₃	8.86 (s, 1H)	-	-	8.34 (s, 1H)	2.42 (s, 3H), 2.20 (s, 3H)[1]

Table 2: ¹³C NMR Spectroscopic Data

Compound	Solvent	C-2 Chemical Shift (δ , ppm)	C-4 Chemical Shift (δ , ppm)	C-5 Chemical Shift (δ , ppm)	C-6 Chemical Shift (δ , ppm)	Methyl Carbon Chemical Shift (δ , ppm)
4,6-Dimethylpyrimidine	CDCl ₃	158.0	167.0	118.0	167.0	24.0
2,4-Dimethylpyrimidine	CDCl ₃	165.0	167.0	118.0	157.0	25.0, 22.0
2,5-Dimethylpyrimidine	DMSO-d ₆	162.0	156.0	130.0	156.0	25.0, 18.0
4,5-Dimethylpyrimidine	CDCl ₃	156.81	165.98	130.36	156.07	22.15, 21.99 ^[1]

Table 3: IR Spectroscopic Data (Selected Peaks)

Compound	C-H stretch (cm ⁻¹)	C=N stretch (cm ⁻¹)	C=C stretch (cm ⁻¹)	CH ₃ bend (cm ⁻¹)
4,6-Dimethylpyrimidine	~3000	~1580	~1540	~1450, ~1380
2,4-Dimethylpyrimidine	~3010	~1590	~1550	~1460, ~1375
2,5-Dimethylpyrimidine	~3020	~1585	~1545	~1455, ~1385
4,5-Dimethylpyrimidine	~3005	~1575	~1535	~1445, ~1380

Table 4: UV-Vis and Mass Spectrometric Data

Compound	λ_{max} (nm)	Solvent	Molecular Ion (m/z)	Key Fragmentation Peaks (m/z)
4,6-Dimethylpyrimidine	244, 262	Ethanol	108	107, 93, 66, 53
2,4-Dimethylpyrimidine	248, 268 ^[2]	Ethanol	108 ^[3]	107, 93, 81, 66, 53
2,5-Dimethylpyrimidine	~250	Ethanol	108 ^[4]	107, 93, 81, 66, 53
4,5-Dimethylpyrimidine	~245	Ethanol	108	107, 93, 81, 66, 53

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the dimethylpyrimidine isomer in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean NMR tube.[\[5\]](#)
- Instrument Parameters (^1H NMR):
 - Spectrometer: 400 MHz or higher field instrument.
 - Pulse Program: Standard single-pulse sequence (e.g., zg30).[\[5\]](#)
 - Number of Scans: 16 to 32, depending on the sample concentration.
 - Relaxation Delay: 1-2 seconds.[\[5\]](#)
 - Spectral Width: 0-12 ppm.
- Instrument Parameters (^{13}C NMR):
 - Spectrometer: 100 MHz or higher.
 - Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Number of Scans: 1024 or more to achieve adequate signal-to-noise.
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: 0-200 ppm.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

Fourier Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (Neat Liquid):
 - Place a small drop of the liquid dimethylpyrimidine sample onto one face of a polished salt plate (e.g., KBr or NaCl).[\[6\]](#)
 - Place a second salt plate on top of the first to create a thin liquid film between the plates.
[\[6\]](#)
 - Mount the sandwiched plates in the sample holder of the FTIR spectrometer.[\[6\]](#)
- Instrument Parameters:
 - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
 - Spectral Range: 4000-400 cm^{-1} .[\[7\]](#)
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
- Data Acquisition: Record a background spectrum of the empty salt plates. Subsequently, record the sample spectrum and ratio it against the background spectrum to obtain the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation:
 - Prepare a stock solution of the dimethylpyrimidine isomer in a UV-grade solvent such as ethanol or methanol.[\[8\]](#)
 - Perform serial dilutions to obtain a sample concentration that yields an absorbance reading between 0.1 and 1.0.[\[8\]](#)
- Instrument Parameters:
 - Spectrometer: UV-Vis spectrophotometer.[\[9\]](#)
 - Wavelength Range: 200-400 nm.[\[9\]](#)

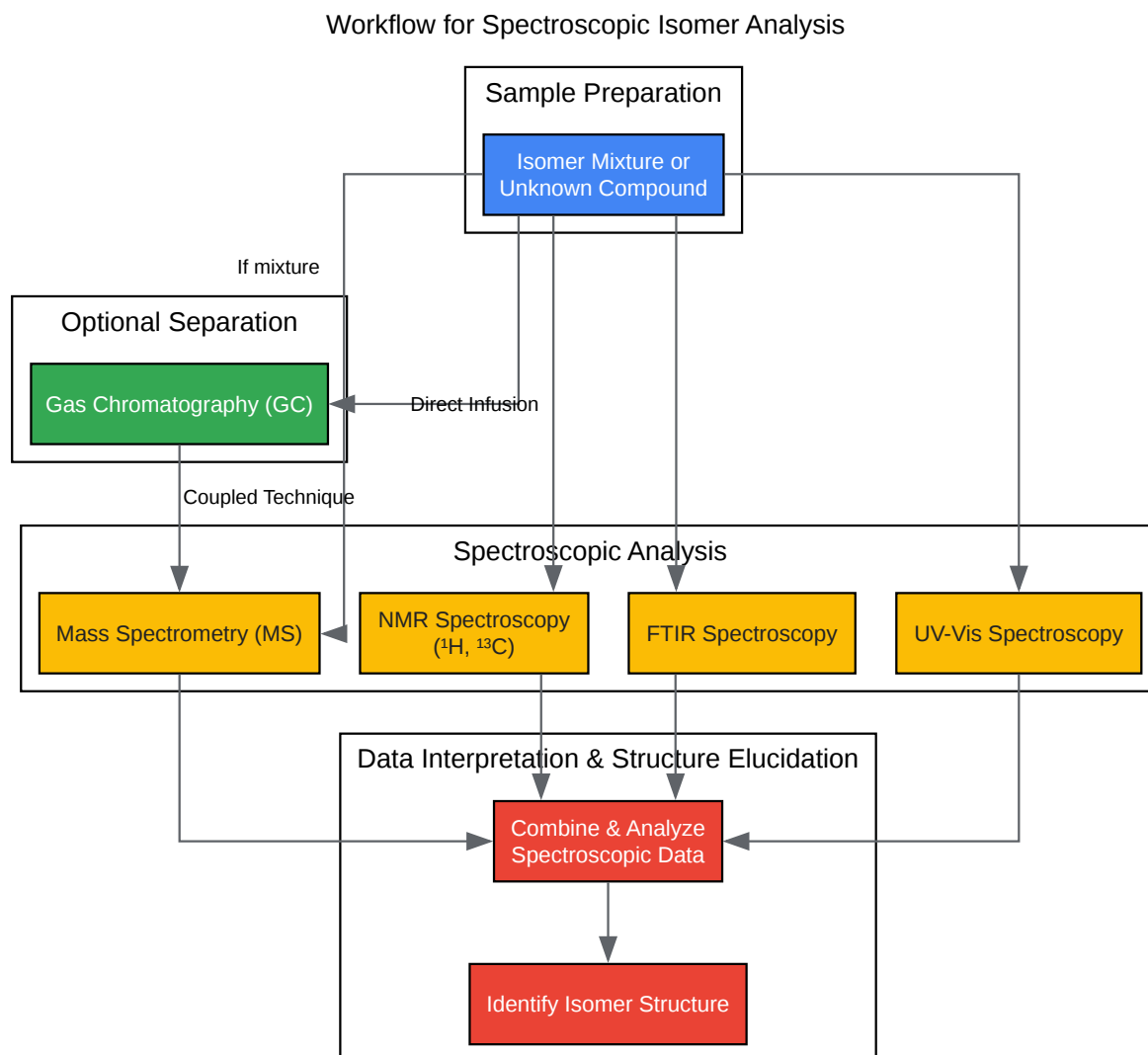
- Cuvette: Use a 1 cm path length quartz cuvette.[8]
- Data Acquisition:
 - Record a baseline spectrum using a cuvette filled with the pure solvent.[10]
 - Record the spectrum of the sample solution. The instrument software will automatically subtract the baseline to provide the sample's absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Dilute the dimethylpyrimidine isomer in a volatile solvent like dichloromethane or methanol to an appropriate concentration (e.g., 100 ppm).
- Instrument Parameters:
 - Gas Chromatograph:
 - Injection Volume: 1 μ L.
 - Injector Temperature: 250 $^{\circ}$ C.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.[11]
 - Oven Temperature Program: Start at 60 $^{\circ}$ C for 2 minutes, then ramp up to 280 $^{\circ}$ C at a rate of 10 $^{\circ}$ C/min, and hold for 5 minutes.[11]
 - Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.[11]
 - Mass Range: 40-300 m/z.
 - Ion Source Temperature: 230 $^{\circ}$ C.
- Data Analysis: Identify the compound based on its retention time and by comparing its mass spectrum with a reference library (e.g., NIST).

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and differentiation of chemical isomers.



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Caption: A logical workflow for the spectroscopic analysis of chemical isomers.

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